molecular formula C9H14ClN3 B13321857 4-chloro-1-cyclohexyl-1H-pyrazol-3-amine

4-chloro-1-cyclohexyl-1H-pyrazol-3-amine

Cat. No.: B13321857
M. Wt: 199.68 g/mol
InChI Key: GOJRSDGNLOXAOP-UHFFFAOYSA-N
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Description

4-chloro-1-cyclohexyl-1H-pyrazol-3-amine is a heterocyclic compound that features a pyrazole ring substituted with a chlorine atom at the 4-position and a cyclohexyl group at the 1-position

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-chloro-1-cyclohexyl-1H-pyrazol-3-amine typically involves the cyclization of appropriate precursors. One common method involves the reaction of cyclohexylhydrazine with 4-chloro-3-oxobutanoic acid under acidic conditions to form the pyrazole ring. The reaction is usually carried out in a solvent such as ethanol or methanol at elevated temperatures.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent production.

Chemical Reactions Analysis

Types of Reactions

4-chloro-1-cyclohexyl-1H-pyrazol-3-amine can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reduction can be achieved using reducing agents like lithium aluminum hydride or sodium borohydride.

    Substitution: The chlorine atom at the 4-position can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Nucleophiles like amines in the presence of a base such as triethylamine.

Major Products Formed

    Oxidation: Formation of corresponding pyrazole N-oxide.

    Reduction: Formation of 4-amino-1-cyclohexyl-1H-pyrazole.

    Substitution: Formation of 4-substituted-1-cyclohexyl-1H-pyrazoles.

Scientific Research Applications

4-chloro-1-cyclohexyl-1H-pyrazol-3-amine has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.

    Biology: Investigated for its potential as a bioactive molecule with antimicrobial and anti-inflammatory properties.

    Medicine: Explored for its potential use in drug development, particularly in the design of new therapeutic agents.

    Industry: Utilized in the development of novel materials with specific properties, such as polymers and coatings.

Mechanism of Action

The mechanism of action of 4-chloro-1-cyclohexyl-1H-pyrazol-3-amine involves its interaction with specific molecular targets. The compound may act by inhibiting enzymes or receptors involved in biological pathways. For example, it could inhibit the activity of certain kinases or bind to receptor sites, modulating cellular responses.

Comparison with Similar Compounds

Similar Compounds

    4-chloro-1-phenyl-1H-pyrazol-3-amine: Similar structure but with a phenyl group instead of a cyclohexyl group.

    4-chloro-1-methyl-1H-pyrazol-3-amine: Similar structure but with a methyl group instead of a cyclohexyl group.

Uniqueness

4-chloro-1-cyclohexyl-1H-pyrazol-3-amine is unique due to the presence of the cyclohexyl group, which imparts different steric and electronic properties compared to other similar compounds. This uniqueness can influence its reactivity and interactions with biological targets, making it a valuable compound for specific applications.

Properties

Molecular Formula

C9H14ClN3

Molecular Weight

199.68 g/mol

IUPAC Name

4-chloro-1-cyclohexylpyrazol-3-amine

InChI

InChI=1S/C9H14ClN3/c10-8-6-13(12-9(8)11)7-4-2-1-3-5-7/h6-7H,1-5H2,(H2,11,12)

InChI Key

GOJRSDGNLOXAOP-UHFFFAOYSA-N

Canonical SMILES

C1CCC(CC1)N2C=C(C(=N2)N)Cl

Origin of Product

United States

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